molecular formula C12H26Cl2N2O B1424122 N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinamine dihydrochloride CAS No. 1219957-25-1

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinamine dihydrochloride

Cat. No. B1424122
M. Wt: 285.25 g/mol
InChI Key: BPOMVRAGMWAKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of this compound is 285.25 g/mol. The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.25 g/mol. More detailed physical and chemical properties might be available in specialized databases or research articles.

Scientific Research Applications

Synthesis and Intermediate Use

  • This compound is a key intermediate in the synthesis of TAK-779, a CCR5 antagonist, as demonstrated by Hashimoto et al. (2002). They developed a new synthesis method for this intermediate, showcasing its importance in medicinal chemistry (Hashimoto et al., 2002).

Anticonvulsant and Antimicrobial Activities

  • Aytemir et al. (2004) synthesized derivatives of 4H-pyran-4-one, including compounds related to N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinamine dihydrochloride, and evaluated their anticonvulsant and antimicrobial properties. They found significant activities in specific compounds, highlighting the potential therapeutic applications of these derivatives (Aytemir et al., 2004).

Drug Metabolism Studies

  • Obach et al. (2018) studied the metabolism of a serotonin-4 receptor partial agonist, which includes a structural component similar to N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinamine dihydrochloride. This study provided insights into the metabolite/parent ratios in drug metabolism, emphasizing the importance of such compounds in pharmacokinetics research (Obach et al., 2018).

Safety And Hazards

This compound is labeled as an irritant . Proper safety measures should be taken while handling it. For more detailed safety information, please refer to the material safety data sheet provided by the manufacturer.

properties

IUPAC Name

N-methyl-N-(oxan-4-ylmethyl)piperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c1-14(12-3-2-6-13-9-12)10-11-4-7-15-8-5-11;;/h11-13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOMVRAGMWAKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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